molecular formula C7H11Br B081686 Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI) CAS No. 13237-87-1

Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)

Cat. No. B081686
CAS RN: 13237-87-1
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-DSYKOEDSSA-N
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Description

Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI), commonly known as 2-Bromobicyclo[2.2.1]heptane, is an organic compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields.2.1]heptane.

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[2.2.1]heptane is not well understood. However, it is believed that the compound may act as a nucleophile in some reactions due to the presence of the bromine atom. The unique structural properties of the compound may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromobicyclo[2.2.1]heptane. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity. It is also believed to have low environmental impact.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Bromobicyclo[2.2.1]heptane in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Bromobicyclo[2.2.1]heptane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on 2-Bromobicyclo[2.2.1]heptane. One potential area of focus is the development of new synthetic methods for the compound, which could improve yield and purity. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be used as a starting material for the synthesis of new materials with unique properties. Finally, the compound could be further studied for its potential use in drug discovery and development.

Synthesis Methods

The synthesis method of 2-Bromobicyclo[2.2.1]heptane involves the reaction of bicyclo[2.2.1]hept-5-ene with bromine in the presence of a catalyst. This reaction results in the formation of 2-Bromobicyclo[2.2.1]heptane as the major product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptane has shown potential applications in various scientific fields. It has been extensively studied for its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials science. Additionally, 2-Bromobicyclo[2.2.1]heptane has been used as a reagent in organic synthesis for the preparation of complex molecules.

properties

CAS RN

13237-87-1

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

(1S,2R,4R)-2-bromobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

QXYOAWHKJRWNID-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2Br

SMILES

C1CC2CC1CC2Br

Canonical SMILES

C1CC2CC1CC2Br

synonyms

Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel- (9CI)

Origin of Product

United States

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